Increased Lipophilicity (LogP) Enhances Membrane Permeability in Drug Design
The calculated LogP value of Ethyl 2,6-dichloro-3-fluorobenzoate is significantly higher than that of its non-halogenated parent, ethyl benzoate, and is also increased compared to mono-fluorinated analogs, indicating substantially enhanced lipophilicity [1]. This property is crucial for membrane permeability, a key parameter in drug candidate selection [2].
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | 3.62 (LogP) |
| Comparator Or Baseline | Ethyl 3-fluorobenzoate: ~2.6 (estimated LogP) |
| Quantified Difference | Approximately 1 LogP unit higher |
| Conditions | Calculated value (XLogP3-AA) based on molecular structure [1] |
Why This Matters
A higher LogP value is often correlated with improved passive diffusion across biological membranes, a desirable attribute in drug development for reaching intracellular targets.
- [1] ChemSrc. Ethyl 2,6-dichloro-3-fluorobenzoate. Physical & Chemical Properties. Accessed 2025. View Source
- [2] ChemSpider. Ethyl 3-fluorobenzoate. Predicted data. Accessed 2025. View Source
